Hykinone

Description

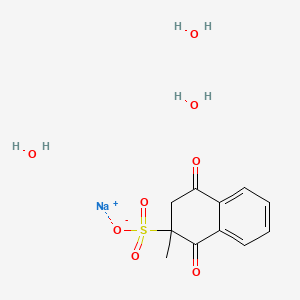

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-methyl-1,4-dioxo-3H-naphthalene-2-sulfonate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5S.Na.3H2O/c1-11(17(14,15)16)6-9(12)7-4-2-3-5-8(7)10(11)13;;;;/h2-5H,6H2,1H3,(H,14,15,16);;3*1H2/q;+1;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPZAZGARCFWTO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)[O-].O.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NaO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

130-36-9 (Parent) | |

| Record name | Menadione sodium bisulfite [USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006147371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10977032 | |

| Record name | Sodium 2-methyl-1,4-dioxo-1,2,3,4-tetrahydronaphthalene-2-sulfonate--water (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6147-37-1 | |

| Record name | Menadione sodium bisulfite [USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006147371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-methyl-1,4-dioxo-1,2,3,4-tetrahydronaphthalene-2-sulfonate--water (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-Natrium-2-methyl-1,4-dioxo-1,2,3,4-tetrahydronaphthalin-2-sulfonat-3-Wasser | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENADIONE SODIUM BISULFITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XF3C2HK77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hykinone (Menadione): A Technical Guide on the Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hykinone, chemically known as menadione (B1676200) or vitamin K3, is a synthetic naphthoquinone that has garnered significant attention for its potent cytotoxic effects against a broad spectrum of cancer cells.[1] Its primary mechanism of action is the induction of severe oxidative stress through the generation of reactive oxygen species (ROS), which triggers a cascade of downstream events culminating in cancer cell death.[2][3] This document provides an in-depth technical overview of the molecular mechanisms underlying this compound's anticancer activity, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways.

Core Mechanism of Action: Induction of Oxidative Stress via Redox Cycling

The central mechanism of this compound's cytotoxicity is its ability to undergo redox cycling, a process that generates a high flux of ROS, particularly superoxide (B77818) radicals (O₂•−) and hydrogen peroxide (H₂O₂).[2][4] This process occurs both extracellularly and intracellularly.[5]

-

One-Electron Reduction: Menadione is reduced to a semiquinone radical by various cellular reductases, including the selenoenzyme thioredoxin reductase (TXNRD1), which is often overexpressed in cancer cells.[6]

-

Reaction with Molecular Oxygen: The unstable semiquinone radical rapidly donates its electron to molecular oxygen (O₂), regenerating the parent menadione and producing a superoxide anion (O₂•−).[5]

-

ROS Cascade: The superoxide anion can be converted to hydrogen peroxide (H₂O₂), which can then participate in Fenton reactions to generate highly reactive hydroxyl radicals (•OH).[2][5] This continuous cycle leads to a massive accumulation of ROS, overwhelming the cancer cell's antioxidant defenses.[4][7]

The enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is also frequently upregulated in cancer cells, can perform a two-electron reduction of menadione to menadiol, a more stable form, thereby acting as a detoxification pathway.[5] However, the rapid one-electron cycling often outpaces this detoxification, leading to net ROS production.[5]

References

- 1. Menadione: spectrum of anticancer activity and effects on nucleotide metabolism in human neoplastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Reactive oxygen species in cancer: Mechanistic insights and therapeutic innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ar.iiarjournals.org [ar.iiarjournals.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Reactive oxygen species in cancer: Current findings and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Double-Edged Sword: An In-depth Technical Guide to the Biological Activity of Menadione (Vitamin K3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menadione, a synthetic naphthoquinone also known as Vitamin K3, exhibits a complex and potent range of biological activities that extend far beyond its traditional role as a vitamin K precursor.[1][2] Its ability to undergo redox cycling makes it a powerful tool for inducing oxidative stress, a characteristic that has been extensively explored for its cytotoxic effects, particularly in the context of cancer therapy. This technical guide provides a comprehensive overview of the core biological activities of menadione, with a focus on its molecular mechanisms, the signaling pathways it modulates, and detailed experimental protocols for its study. Quantitative data are summarized for comparative analysis, and key cellular processes are visualized to facilitate a deeper understanding of its multifaceted nature.

Core Mechanism of Action: Redox Cycling and Generation of Reactive Oxygen Species (ROS)

The primary mechanism underpinning menadione's biological activity is its capacity for redox cycling. This process involves the enzymatic one-electron reduction of the quinone moiety to a semiquinone radical.[3] This unstable intermediate then readily donates an electron to molecular oxygen (O₂), regenerating the parent quinone and producing a superoxide (B77818) anion (O₂⁻).[4] This futile cycle can be repeated, leading to the continuous generation of superoxide. Superoxide anions can then be converted to other reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH).[4]

Several enzymes can facilitate the one-electron reduction of menadione, including NADPH-cytochrome P450 reductase and other flavoenzymes.[4] Conversely, the two-electron reduction of menadione, primarily mediated by NAD(P)H:quinone oxidoreductase 1 (NQO1), leads to the formation of a stable hydroquinone, which is a detoxification pathway that does not generate ROS.[3] The balance between one- and two-electron reduction pathways is a critical determinant of menadione's cytotoxic effects.

References

An In-depth Technical Guide to the Synthesis and Characterization of Menadione Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of various derivatives of menadione (B1676200) (Vitamin K3). Menadione, a synthetic naphthoquinone, serves as a versatile scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. Its ability to undergo redox cycling and generate reactive oxygen species (ROS) makes it a potent inducer of apoptosis in cancer cells. This guide details the experimental protocols for the synthesis of promising menadione derivatives, presents their biological activities in a clear, tabular format for comparative analysis, and visualizes the key signaling pathways and experimental workflows involved.

Synthesis of Menadione Derivatives

The synthetic versatility of the menadione core allows for the introduction of various pharmacophores to enhance its biological activity and target specificity. This section outlines detailed experimental protocols for the synthesis of three major classes of menadione derivatives: acylhydrazones, 1,2,3-triazole hybrids, and mitochondria-targeted derivatives.

Synthesis of Menadione Acylhydrazone Derivatives

Acylhydrazone derivatives of menadione are synthesized through a condensation reaction between menadione and various hydrazides. These derivatives have shown significant anticancer activity.

Experimental Protocol:

A solution of an appropriate alkyl or aromatic hydrazide (5-100 mmol) and menadione (1 equivalent, 5-100 mmol) is prepared in ethanol (B145695) (10-50 ml) in a sealed tube. A few drops of trifluoroacetic acid (TFA) are added as a catalyst. The reaction mixture is stirred for 24 to 72 hours at 90°C. Following the reaction, the mixture is cooled to room temperature, leading to the precipitation of the product. The precipitate is then filtered, washed with cold ethanol, and dried in a vacuum oven at 50°C to yield the desired menadione acylhydrazone derivative as a solid.[1][2]

Synthesis Workflow for Menadione Acylhydrazone Derivatives

Caption: General workflow for the synthesis of menadione acylhydrazone derivatives.

Synthesis of Menadione-1,2,3-Triazole Hybrids

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient route to synthesize menadione-1,2,3-triazole hybrids. These compounds have demonstrated potent anticancer activities.

Experimental Protocol:

The synthesis is typically a two-step process. First, an azide (B81097) or alkyne functional group is introduced onto the menadione scaffold. In the second step, a click reaction is performed between the functionalized menadione and a corresponding alkyne or azide partner. For the click reaction, the azide and alkyne components are dissolved in a suitable solvent system, such as a mixture of tert-butyl alcohol and water. A copper(I) catalyst, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, is added to the mixture. The reaction is typically stirred at room temperature for a specified period until completion, which can be monitored by thin-layer chromatography. The resulting triazole product is then isolated and purified using standard techniques like column chromatography.

Synthesis Workflow for Menadione-1,2,3-Triazole Hybrids via Click Chemistry

Caption: General workflow for the synthesis of menadione-1,2,3-triazole hybrids.

Synthesis of Mitochondria-Targeted Menadione Derivatives

To enhance the accumulation of menadione derivatives within mitochondria, the primary site of ROS production, they can be conjugated to a triphenylphosphonium (TPP) cation.

Experimental Protocol:

The synthesis involves the attachment of a TPP-containing linker to the menadione core. A common strategy is to first synthesize a linker with a terminal functional group (e.g., a halide) and a TPP cation at the other end. This TPP-linker is then reacted with a suitable functional group on the menadione scaffold, often a hydroxyl or amino group, through a nucleophilic substitution or an amidation reaction. The reaction is typically carried out in an appropriate organic solvent in the presence of a base. The final product is purified by chromatographic methods to yield the mitochondria-targeted menadione derivative.

Synthesis Workflow for Mitochondria-Targeted Menadione Derivatives

Caption: General workflow for synthesizing mitochondria-targeted menadione derivatives.

Characterization of Menadione Derivatives

The synthesized menadione derivatives are characterized using a combination of spectroscopic techniques to confirm their chemical structures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for elucidating the molecular structure. The chemical shifts, multiplicities, and coupling constants of the protons and carbons provide detailed information about the connectivity of atoms and the overall framework of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the synthesized compounds. Characteristic absorption bands for carbonyl (C=O), amine (N-H), and other functional groups confirm the successful incorporation of these moieties into the menadione scaffold. For instance, the IR spectrum of menadione typically shows a strong absorption band for the C=O stretching vibration in the range of 1660-1680 cm-1.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the synthesized molecule, which is used to confirm its elemental composition and molecular formula.

Table 1: Spectroscopic Data for Representative Menadione Derivatives

| Derivative Class | Compound Example | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) |

| Acylhydrazone | N'-(3-methyl-4-oxonaphthalen-1(4H)-ylidene)pentanehydrazide | Signals corresponding to the menadione core and the pentanehydrazide moiety. | Signals for the naphthoquinone ring and the acylhydrazone functional group. | ~1680-1699 (C=O), ~1645-1650 (C=N) |

| 1,2,3-Triazole | Menadione-triazole hybrid | Characteristic triazole proton signal in addition to menadione and substituent signals. | Signals for the triazole ring carbons along with those of the menadione and substituent. | Characteristic bands for the triazole ring and other functional groups. |

| Mitochondria-Targeted | TPP-Menadione Conjugate | Aromatic proton signals from the triphenylphosphonium group are prominent. | Aromatic carbon signals from the TPP group are observed. | P-Ph stretching vibrations may be observed. |

Anticancer Activity of Menadione Derivatives

The cytotoxic effects of menadione derivatives are evaluated against various cancer cell lines to determine their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.

Table 2: Anticancer Activity (IC50, µM) of Representative Menadione Derivatives

| Derivative Class | Compound Example | MCF-7 (Breast Cancer) | HCT116 (Colon Cancer) | A549 (Lung Cancer) |

| Acylhydrazone | Lauric hydrazide derivative | 56[2] | - | - |

| Acylhydrazone | Benzoic hydrazide derivative | 56[2] | - | - |

| Acylhydrazone | Myristic hydrazide derivative | - | 89[2] | - |

| Acylhydrazone | Stearic hydrazide derivative | - | 64[2] | - |

| Menadione (Parent) | - | - | - | >100 |

Note: IC50 values can vary depending on the specific experimental conditions.

Signaling Pathways of Menadione-Induced Apoptosis

Menadione and its derivatives primarily induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which leads to oxidative stress and the activation of downstream cell death pathways.

ROS Generation and Mitochondrial Dysfunction

Menadione undergoes redox cycling within the cell, particularly in the mitochondria, leading to the production of superoxide (B77818) radicals (O2•−) and other ROS.[3][4][5] This surge in ROS can overwhelm the cellular antioxidant defense systems, causing damage to cellular components, including lipids, proteins, and DNA. A key consequence of this oxidative stress is mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[3][6]

Signaling Pathway of Menadione-Induced ROS Generation and Mitochondrial Dysfunction

Caption: Menadione derivatives induce apoptosis via ROS and mitochondrial dysfunction.

Fas/FasL and PARP Activation Pathways

The apoptotic signaling cascade initiated by menadione derivatives can also involve the Fas/Fas ligand (FasL) system.[7][8] Oxidative stress can lead to the upregulation of Fas and FasL, triggering the extrinsic apoptotic pathway. Furthermore, the extensive DNA damage caused by ROS can activate poly(ADP-ribose) polymerase-1 (PARP-1).[6][9] Overactivation of PARP-1 can deplete cellular NAD+ and ATP pools, contributing to cell death. The cleavage of PARP by caspases is a hallmark of apoptosis.

Signaling Pathway of Menadione-Induced Apoptosis via Fas/FasL and PARP Activation

Caption: Menadione-induced apoptosis involves Fas/FasL and PARP activation pathways.

This technical guide provides a foundational understanding of the synthesis, characterization, and anticancer mechanisms of menadione derivatives. The detailed protocols, compiled data, and pathway diagrams serve as a valuable resource for researchers in the field of drug discovery and development, facilitating further exploration and optimization of this promising class of compounds.

References

- 1. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 2. researchgate.net [researchgate.net]

- 3. Menadione-Induced DNA Damage Leads to Mitochondrial Dysfunction and Fragmentation During Rosette Formation in Fuchs Endothelial Corneal Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Rapid generation of mitochondrial superoxide induces mitochondrion-dependent but caspase-independent cell death in hippocampal neuronal cells that morphologically resembles necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evidence that oxidative stress-induced apoptosis by menadione involves Fas-dependent and Fas-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Apoptosis provoked by the oxidative stress inducer menadione (Vitamin K(3)) is mediated by the Fas/Fas ligand system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. experts.umn.edu [experts.umn.edu]

Menadione as a Pro-Oxidant Agent In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Menadione (B1676200) (Vitamin K3), a synthetic naphthoquinone, is widely recognized for its potent pro-oxidant activity in vitro. This technical guide provides an in-depth overview of the mechanisms, experimental validation, and key signaling pathways associated with menadione-induced oxidative stress. Through a process of redox cycling, menadione generates significant levels of reactive oxygen species (ROS), leading to a cascade of cellular events including mitochondrial dysfunction, DNA damage, and ultimately, cell death through apoptosis and necrosis.[1][2] This document serves as a comprehensive resource for researchers leveraging menadione as a tool to study oxidative stress and for professionals in drug development exploring its potential as a cytotoxic agent.

Core Mechanism of Pro-Oxidant Activity

Menadione's pro-oxidant effects are primarily driven by its ability to undergo redox cycling within the cell. This process involves the enzymatic reduction of menadione to a semiquinone radical by cellular flavoenzymes, such as NADPH-cytochrome P450 reductase.[3] This unstable radical then reacts with molecular oxygen to generate superoxide (B77818) anions (O₂⁻), while regenerating the parent quinone. This futile cycle leads to the continuous and substantial production of ROS, overwhelming the cell's antioxidant defenses and inducing a state of oxidative stress.[4][5]

The primary ROS generated is the superoxide anion, which is then converted to hydrogen peroxide (H₂O₂). These reactive species can directly damage cellular macromolecules, including lipids, proteins, and DNA, and also act as signaling molecules to trigger various cellular pathways.[6][7]

Quantitative Data Presentation

The cytotoxic and pro-oxidant effects of menadione have been quantified across various cell lines. The following tables summarize key quantitative data from multiple studies.

Table 1: Cytotoxicity of Menadione (IC50 Values) in Various Cell Lines

| Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Reference |

| H4IIE | Rat Hepatocellular Carcinoma | 24 | 25 | [8] |

| Multidrug-Resistant Leukemia | Human Leukemia | Not Specified | 13.5 ± 3.6 | [9] |

| Parental Leukemia | Human Leukemia | Not Specified | 18 ± 2.4 | [9] |

| HT-29 | Human Colon Adenocarcinoma | 72 | 9.69 | [1] |

| DU145 | Human Prostate Carcinoma | 72 | 9.86 | [1] |

Table 2: Dose-Dependent Effects of Menadione on Cell Viability and Morphology

| Cell Line | Concentration (µM) | Duration (h) | Effect | Reference |

| H4IIE | 25 | 24 | 50.6% decrease in cell viability | [8] |

| H4IIE | 50 | 24 | 75.0% decrease in cell viability | [8] |

| H4IIE | 75 | 24 | 72.9% decrease in cell viability | [8] |

| H4IIE | 100 | 24 | 71.6% decrease in cell viability | [8] |

| AR4-2J | 1-20 | Not Specified | Dose- and time-dependent inhibition of cell proliferation | [10] |

| AR4-2J | 100 | 4 | >90% cell death (necrosis) | [10] |

| C2C12 | 10-40 | Not Specified | Induction of apoptosis | [11] |

| C2C12 | 80 | Not Specified | Induction of both apoptosis and necrosis | [11] |

| C2C12 | 160 | Not Specified | Induction of necrosis | [11] |

Key Signaling Pathways Affected by Menadione

Menadione-induced oxidative stress activates several critical signaling pathways that determine cell fate.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Menadione treatment leads to the phosphorylation and activation of MAPK family members, including Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK).[12] The duration and magnitude of this activation can influence whether the cell undergoes survival or apoptosis. Brief activation of ERK may be associated with a protective response, whereas sustained JNK activation is often linked to apoptotic cell death.[12]

Figure 1: Menadione-induced MAPK signaling cascade.

Apoptosis and Necrosis Pathways

At lower concentrations, menadione typically induces apoptosis, characterized by DNA laddering and caspase activation.[10] This can be initiated through both intrinsic (mitochondrial) and extrinsic pathways.[2][13] Menadione can cause a decrease in the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases.[13] At higher concentrations, menadione can induce rapid necrosis, characterized by DNA smearing and loss of membrane integrity.[10]

Figure 2: Menadione-induced cell death pathways.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the pro-oxidant effects of menadione in vitro.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

-

96-well plates

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of menadione (e.g., 1-100 µM) for the desired time period (e.g., 24 hours). Include untreated and vehicle-treated controls.

-

Following treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570-590 nm using a plate reader.[8][14]

-

Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of Intracellular ROS (DCFH-DA Assay)

This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS.

Materials:

-

DCFH-DA stock solution (10-20 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Fluorescence microscope or plate reader

Protocol:

-

Culture cells to 70-90% confluency in appropriate culture vessels (e.g., 24-well or 96-well plates).

-

Treat cells with menadione at the desired concentrations and for the appropriate duration.

-

Prepare a DCFH-DA working solution (e.g., 10-25 µM) in pre-warmed serum-free medium immediately before use.

-

Remove the treatment medium, wash the cells once with PBS, and then incubate the cells with the DCFH-DA working solution for 30-60 minutes at 37°C, protected from light.[15]

-

Wash the cells twice with PBS to remove excess probe.

-

Analyze the cells immediately by fluorescence microscopy or a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).[16][17]

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

-

Flow cytometer

Protocol:

-

Induce apoptosis by treating cells with menadione. Include appropriate controls.

-

Harvest the cells (including any floating cells) and wash them once with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.[18]

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin-binding buffer to each tube and mix gently.

-

Analyze the stained cells by flow cytometry as soon as possible.[19][20]

Western Blot Analysis of MAPK Activation

This technique is used to detect the phosphorylation status of key MAPK proteins.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-phospho-JNK, and total ERK/JNK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Treat cells with menadione for the desired time points (e.g., 0, 15, 30, 60 minutes).

-

Lyse the cells in ice-cold RIPA buffer and determine the protein concentration.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[21][22][23]

Figure 3: General experimental workflow.

Conclusion

Menadione serves as a robust and reliable tool for inducing oxidative stress in a controlled in vitro setting. Its well-characterized mechanism of action, involving redox cycling and the generation of reactive oxygen species, makes it an invaluable compound for studying the cellular responses to oxidative damage. The experimental protocols and signaling pathway overviews provided in this guide offer a solid foundation for researchers to investigate the multifaceted effects of menadione and to explore its potential applications in both basic research and therapeutic development. Careful consideration of dose and duration of exposure is critical, as menadione can elicit distinct cellular outcomes, ranging from the activation of survival pathways to the induction of apoptosis or necrosis.

References

- 1. selleck.co.jp [selleck.co.jp]

- 2. Menadione induces the formation of reactive oxygen species and depletion of GSH-mediated apoptosis and inhibits the FAK-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Menadione-induced reactive oxygen species generation via redox cycling promotes apoptosis of murine pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxic and apoptotic effects of menadione on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Menadione: spectrum of anticancer activity and effects on nucleotide metabolism in human neoplastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Menadione induces both necrosis and apoptosis in rat pancreatic acinar AR4-2J cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protection of cells from menadione-induced apoptosis by inhibition of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oxidant-induced hepatocyte injury from menadione is regulated by ERK and AP-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evidence that oxidative stress-induced apoptosis by menadione involves Fas-dependent and Fas-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

- 15. benchchem.com [benchchem.com]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 19. kumc.edu [kumc.edu]

- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Role of Menadione in Inducing Reactive Oxygen Species (ROS)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Menadione (B1676200) (2-methyl-1,4-naphthoquinone), a synthetic analogue of vitamin K, is a widely utilized quinone compound in biomedical research for its potent ability to induce intracellular oxidative stress. Its capacity to generate reactive oxygen species (ROS) through a process known as redox cycling makes it an invaluable tool for investigating the cellular responses to oxidative damage, mechanisms of cell death, and for exploring potential anticancer therapies.[1] This technical guide provides a comprehensive overview of the core mechanisms by which menadione generates ROS, the resultant cellular consequences, detailed experimental protocols for its study, and a summary of key quantitative data from the literature.

The Core Mechanism: Menadione-Mediated Redox Cycling

The primary mechanism by which menadione induces oxidative stress is through its futile redox cycle, which generates a continuous flux of ROS.[2] This process is contingent on the enzymatic reduction of the parent quinone, followed by its rapid auto-oxidation in the presence of molecular oxygen (O₂). The fate of menadione within the cell is primarily determined by two competing enzymatic pathways: a one-electron reduction that fuels ROS production and a two-electron reduction that serves as a detoxification route.

One-Electron Reduction: The ROS-Generating Pathway

Several flavoenzymes, including NADPH-cytochrome P450 reductase (CYP450OR) and cytosolic thioredoxin reductase (TXNRD1), can catalyze the one-electron reduction of menadione.[3][4] This reaction utilizes NAD(P)H as an electron donor to convert menadione into a highly unstable semiquinone radical (MQ•⁻).[4][5]

The semiquinone radical then rapidly reacts with molecular oxygen (O₂) in a non-enzymatic step, regenerating the parent menadione molecule and producing a superoxide (B77818) anion (O₂•⁻).[4][6] This cycle can repeat, consuming NAD(P)H and oxygen to generate a sustained flux of superoxide radicals.[7]

The superoxide anion is subsequently dismutated, either spontaneously or by superoxide dismutase (SOD) enzymes, into hydrogen peroxide (H₂O₂).[2][8] H₂O₂ is a more stable and membrane-permeable ROS that can diffuse across cellular compartments, leading to widespread oxidative damage.[2] In the presence of transition metals like iron (Fe²⁺), H₂O₂ can be further reduced via the Fenton reaction to form the highly reactive hydroxyl radical (•OH).

Two-Electron Reduction: The Detoxification Pathway

In contrast to the ROS-generating pathway, the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) catalyzes a two-electron reduction of menadione.[3][7] This reaction directly converts menadione to a stable hydroquinone, menadiol, bypassing the formation of the semiquinone radical intermediate.[6][9] Menadiol is more water-soluble and can be readily conjugated by phase II detoxification enzymes (e.g., glucuronidation) and subsequently eliminated from the cell.[3][10] Therefore, NQO1 activity is a critical cytoprotective mechanism against menadione-induced toxicity.[9][11] The balance between the one-electron and two-electron reduction pathways is a key determinant of a cell's susceptibility to menadione.[3]

Cellular Consequences and Signaling Pathways

The surge of ROS initiated by menadione redox cycling triggers a cascade of events, affecting multiple cellular compartments and activating complex signaling networks that can ultimately lead to cell death.

Subcellular Distribution of Oxidative Stress

Menadione induces a rapid and significant oxidative stress in both the cytosol and the mitochondrial matrix.[2][12] While ROS can be generated at multiple cellular sites, the mitochondria are a key target and source of secondary ROS production. Menadione can interfere with the mitochondrial electron transport chain (ETC), further exacerbating superoxide production.[13] The resulting H₂O₂ can readily diffuse between compartments, ensuring a widespread oxidative insult.[2]

Induction of Cell Death

High concentrations of menadione are cytotoxic, inducing cell death through multiple, often redundant, pathways.[2][12]

-

Apoptosis: Menadione can trigger the mitochondrial or intrinsic apoptotic pathway. This involves a decrease in the mitochondrial membrane potential (ΔΨm), the release of cytochrome c from the mitochondria into the cytosol, and the activation of caspases.[2][14] However, studies have shown that in some models, inhibitors of caspases or genetic deletion of key apoptotic proteins like Bax/Bak and cytochrome c fail to prevent cell death, indicating that apoptosis is not the sole mechanism.[2][14]

-

PARP-1-Mediated Cell Death: A critical pathway in menadione-induced cytotoxicity involves the activation of Poly(ADP-ribose) polymerase-1 (PARP-1).[2][12] ROS-induced DNA damage leads to the overactivation of PARP-1, a nuclear enzyme involved in DNA repair.[15] This overactivation depletes cellular NAD⁺ and ATP stores, leading to an energy crisis and ultimately cell death, which can occur independently of apoptosis.[2][14] Genetic deletion of PARP-1 has been shown to confer significant protection against menadione.[2][12]

-

Perturbation of Ca²⁺ Homeostasis: Menadione-induced oxidative stress is associated with the oxidation of protein thiol groups, which can disrupt intracellular Ca²⁺ homeostasis by inhibiting Ca²⁺ efflux mechanisms, leading to cytotoxic increases in intracellular calcium.[16][17]

Data Presentation: Quantitative Effects of Menadione

The following tables summarize quantitative data on menadione's effects across various cell types. Concentrations and outcomes can vary significantly based on the cell line and experimental conditions.

Table 1: Cytotoxicity of Menadione in Various Cell Lines

| Cell Line | Menadione Concentration | Exposure Time | Effect | Reference |

| Rat Hepatocellular Carcinoma (H4IIE) | 25 µM | 24 h | IC₅₀ (50.6% viability) | [15] |

| Rat Hepatocellular Carcinoma (H4IIE) | 50 µM | 24 h | 75.0% inhibition of survival | [15] |

| Rat Hepatocellular Carcinoma (H4IIE) | 100 µM | 24 h | 71.6% inhibition of survival | [15] |

| Bovine Heart Microvascular Endothelial Cells | 100 µM | 5 h | Onset of cytotoxicity (LDH release) | [8] |

| Hep G2 | ~3 µM | 45 min | Pre-treatment concentration for protection | [18] |

| Cardiomyocytes | 25 µM | 6 h | 56 ± 10% cell death | [2] |

Table 2: Menadione-Induced ROS Generation

| Cell Line/System | Menadione Concentration | Time | Measurement | Result | Reference |

| Cardiomyocytes (Cytosol) | 25 µM | 15 min | RoGFP Redox Sensor | Reached 74% oxidation | [2] |

| Murine Pancreatic Acinar Cells | 30 µM | ~5 min | CM-H₂DCFDA | Maximum ROS level attained | [7] |

| Jurkat T Cells | 10 µM | 16 h | Mitochondrial Superoxide | ~1.5-2 fold increase | [13] |

| Jurkat T Cells | 20 µM | 16 h | Mitochondrial Superoxide | ~7-9 fold increase | [13] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research into menadione-induced oxidative stress.

Measurement of Intracellular ROS

Objective: To quantify the generation of intracellular ROS following menadione treatment.

Method: Using 2',7'-Dichlorodihydrofluorescein Diacetate (H₂DCFDA)

-

Cell Culture: Plate cells (e.g., bovine heart microvascular endothelial cells) in a suitable format (e.g., 96-well plate or coverslips) and allow them to adhere overnight.[8]

-

Probe Loading: Wash cells with a buffered salt solution (e.g., PBS). Incubate cells with 5-10 µM H₂DCFDA in buffer for 30-45 minutes at 37°C in the dark. H₂DCFDA is deacetylated by intracellular esterases to H₂DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Washing: Gently wash the cells twice with a warm buffer to remove excess probe.

-

Treatment: Add menadione at the desired concentrations to the cells.

-

Measurement: Measure the fluorescence intensity immediately and at subsequent time points using a fluorescence microplate reader or fluorescence microscope. Use an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

Controls: Include untreated cells (negative control) and cells treated with a known ROS inducer like H₂O₂ (positive control).

Assessment of Cell Viability and Cytotoxicity

Objective: To determine the effect of menadione on cell survival.

Method 1: MTT Assay

-

Cell Seeding: Seed cells (e.g., H4IIE rat hepatoma cells) in a 96-well plate at an appropriate density and incubate for 24 hours.[15]

-

Treatment: Replace the medium with fresh medium containing various concentrations of menadione (e.g., 1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24 hours).[15]

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[15] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[15]

-

Absorbance Reading: Measure the absorbance at 550 nm using a microplate reader.[15] Cell viability is expressed as a percentage relative to the untreated control cells.

Method 2: Lactate Dehydrogenase (LDH) Release Assay

-

Cell Culture and Treatment: Culture and treat cells with menadione as described above.[2][8]

-

Sample Collection: At the end of the incubation period, collect the cell culture supernatant. To obtain the maximum LDH release control, lyse the untreated cells with a lysis buffer (e.g., 1% Triton X-100).

-

LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing lactate, NAD⁺, and a tetrazolium salt) according to the manufacturer's instructions.

-

Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at ~490 nm.

-

Calculation: Calculate cytotoxicity as the percentage of LDH in the supernatant relative to the total LDH in the cell lysate control.[2]

Conclusion

Menadione is a powerful and versatile tool for inducing ROS and studying the multifaceted cellular responses to oxidative stress. Its mechanism of action, centered on the balance between one-electron and two-electron reduction pathways, provides a model system for understanding how cells manage redox homeostasis. The resulting oxidative insult activates a complex network of signaling pathways, often culminating in cell death through both apoptotic and non-apoptotic mechanisms, with PARP-1 activation emerging as a critical mediator. For researchers in cellular biology and drug development, a thorough understanding of menadione's biochemical actions and the appropriate methodologies to study its effects are essential for elucidating the fundamental roles of ROS in health and disease.

References

- 1. nbinno.com [nbinno.com]

- 2. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NAD(P)H-dependent Quinone Oxidoreductase 1 (NQO1) and Cytochrome P450 Oxidoreductase (CYP450OR) differentially regulate menadione-mediated alterations in redox status, survival and metabolism in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Menadione-induced reactive oxygen species generation via redox cycling promotes apoptosis of murine pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Menadione-induced oxidative stress in bovine heart microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NAD(P)H:quinone acceptor oxidoreductase 1 (NQO1), a multifunctional antioxidant enzyme and exceptionally versatile cytoprotector - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. NQO1 NAD(P)H quinone dehydrogenase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. experts.umn.edu [experts.umn.edu]

- 13. Selective Targeting of Cancerous Mitochondria and Suppression of Tumor Growth Using Redox-Active Treatment Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evidence that oxidative stress-induced apoptosis by menadione involves Fas-dependent and Fas-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cytotoxic and apoptotic effects of menadione on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Menadione-induced cytotoxicity is associated with protein thiol oxidation and alteration in intracellular Ca2+ homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Menadione-induced oxidative stress leads to a rapid down-modulation of transferrin receptor recycling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Menadione cytotoxicity to Hep G2 cells and protection by activation of nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of Hykinone and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hykinone, the brand name for menadione (B1676200) (also known as vitamin K3), is a synthetic naphthoquinone that serves as a provitamin for vitamin K2. Its core chemical structure, 2-methyl-1,4-naphthoquinone, has been the subject of extensive research due to its diverse biological activities, including its role in blood coagulation and, more recently, its potential as an anticancer agent.[1] This technical guide provides an in-depth structural analysis of this compound and its analogues, focusing on quantitative structural data, detailed experimental protocols for its characterization, and the signaling pathways it modulates. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Structure and Analogues

The foundational structure of this compound is the 2-methyl-1,4-naphthoquinone ring system.[1] This simple yet reactive scaffold allows for a wide range of chemical modifications, leading to a diverse array of analogues with varying physicochemical properties and biological activities.

Key analogues include:

-

Menadione Sodium Bisulfite: A water-soluble derivative, formed by the addition of sodium bisulfite to the menadione core. This modification enhances its bioavailability for certain applications.

-

Analogues with Modified Side Chains: Researchers have synthesized numerous derivatives by altering the substituent at the 3-position of the naphthoquinone ring to modulate lipophilicity and target specificity.

Quantitative Structural Analysis

The precise three-dimensional arrangement of atoms within this compound is crucial for understanding its interactions with biological targets. X-ray crystallography has been instrumental in determining the definitive solid-state structure of menadione.

Crystallographic Data for Menadione

The crystal structure of menadione has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 229590. The following tables summarize key bond lengths and angles extracted from this crystallographic information file (CIF).

| Bond | Length (Å) |

| C1 - C2 | 1.484 |

| C2 - C3 | 1.341 |

| C3 - C4 | 1.482 |

| C4 - C4A | 1.482 |

| C4A - C5 | 1.393 |

| C5 - C6 | 1.383 |

| C6 - C7 | 1.385 |

| C7 - C8 | 1.383 |

| C8 - C8A | 1.394 |

| C8A - C1 | 1.484 |

| C4A - C8A | 1.411 |

| C2 - C9 | 1.503 |

| C1 - O1 | 1.215 |

| C4 - O2 | 1.216 |

| Angle | Degrees (°) |

| O1 - C1 - C2 | 120.9 |

| O1 - C1 - C8A | 121.2 |

| C2 - C1 - C8A | 117.9 |

| C3 - C2 - C1 | 121.3 |

| C3 - C2 - C9 | 123.4 |

| C1 - C2 - C9 | 115.3 |

| C2 - C3 - C4 | 121.9 |

| O2 - C4 - C3 | 121.0 |

| O2 - C4 - C4A | 121.2 |

| C3 - C4 - C4A | 117.8 |

| C5 - C4A - C8A | 119.2 |

| C5 - C4A - C4 | 120.9 |

| C8A - C4A - C4 | 119.9 |

| C6 - C5 - C4A | 120.4 |

| C7 - C6 - C5 | 120.1 |

| C8 - C7 - C6 | 119.9 |

| C7 - C8 - C8A | 120.4 |

| C8 - C8A - C4A | 120.0 |

| C8 - C8A - C1 | 120.3 |

| C4A - C8A - C1 | 119.7 |

Experimental Protocols

X-ray Crystallography of Menadione

The following provides a detailed methodology for the single-crystal X-ray diffraction analysis of menadione.

1. Crystallization:

-

Solvent Selection: Menadione is typically crystallized from a suitable organic solvent such as ethanol, methanol, or a mixture of solvents like ethyl acetate/hexane. The goal is to find a solvent in which menadione has moderate solubility.

-

Procedure: A supersaturated solution of menadione is prepared by dissolving the compound in a minimal amount of the chosen solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature. To promote the growth of large, high-quality single crystals, the solution should be left undisturbed in a vibration-free environment. Slow evaporation of the solvent over several days can also yield suitable crystals.

2. Data Collection:

-

Instrument: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS) is used.

-

Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures (e.g., 100 K).

-

Data Collection Strategy: The crystal is exposed to the X-ray beam, and a series of diffraction images are collected as the crystal is rotated. The data collection strategy (e.g., omega and phi scans) is designed to measure a complete and redundant set of reflections. Key parameters include the exposure time per frame and the total rotation range.

3. Structure Solution and Refinement:

-

Data Processing: The raw diffraction images are processed using software such as CrysAlisPro or XDS. This involves indexing the reflections, integrating their intensities, and applying corrections for Lorentz and polarization effects.

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods with software like SHELXT or SIR. This provides an initial model of the atomic positions.

-

Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F² with software such as SHELXL. The refinement process involves adjusting atomic coordinates, and anisotropic displacement parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final model is validated using tools like PLATON and CheckCIF.

NMR Spectroscopy of Menadione

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of this compound and its analogues in solution.

1. Sample Preparation:

-

Solvent: A deuterated solvent in which menadione is soluble is chosen, typically chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Concentration: For ¹H NMR, a concentration of 5-10 mg/mL is generally sufficient. For ¹³C NMR, a higher concentration (20-50 mg/mL) may be required to obtain a good signal-to-noise ratio in a reasonable time.

-

Procedure: The accurately weighed sample is dissolved in the deuterated solvent in a clean, dry NMR tube. The solution should be homogeneous and free of any particulate matter.

2. 1D NMR Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR:

-

A standard pulse program (e.g., 'zg30') is used.

-

The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

A sufficient number of scans (e.g., 8-16) are acquired to achieve a good signal-to-noise ratio.

-

A relaxation delay of 1-5 seconds is used.

-

-

¹³C NMR:

-

A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum.

-

The spectral width is set to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

-

A larger number of scans (e.g., 128 to several thousand) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

A relaxation delay of 2-5 seconds is employed.

-

3. 2D NMR Data Acquisition (for analogues):

-

For more complex analogues, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguous assignment of proton and carbon signals and for establishing connectivity within the molecule.

4. Data Processing and Analysis:

-

The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected using NMR processing software (e.g., TopSpin, Mnova).

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

The integration of ¹H NMR signals provides information on the relative number of protons, and coupling constants (J-values) reveal information about the connectivity of neighboring protons.

Signaling Pathways and Biological Mechanisms

Menadione's biological effects, particularly its anticancer properties, are primarily attributed to its ability to induce oxidative stress through redox cycling. This process generates reactive oxygen species (ROS), which can trigger a cascade of cellular events leading to programmed cell death (apoptosis).

Menadione-Induced Apoptosis

The generation of ROS by menadione is a central event in its mechanism of action. This can occur through both enzymatic and non-enzymatic pathways. The resulting oxidative stress disrupts cellular homeostasis and activates multiple signaling pathways that converge on the apoptotic machinery.

Caption: Menadione-induced apoptotic signaling pathways.

Experimental Workflow for Studying Menadione's Effects

A typical workflow for investigating the structural and biological properties of menadione and its analogues is outlined below.

Caption: A general experimental workflow for the analysis of this compound analogues.

Conclusion

This technical guide has provided a comprehensive overview of the structural analysis of this compound (menadione) and its analogues. The quantitative data derived from X-ray crystallography offers a precise understanding of its molecular geometry. The detailed experimental protocols for X-ray crystallography and NMR spectroscopy serve as a practical resource for researchers in the field. Furthermore, the elucidation of the signaling pathways involved in menadione-induced apoptosis provides critical insights for drug development professionals exploring its therapeutic potential. The continued investigation into the structure-activity relationships of this compound analogues holds promise for the development of novel therapeutic agents.

References

Menadione's Effect on Mitochondrial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menadione (B1676200) (2-methyl-1,4-naphthoquinone), a synthetic analog of vitamin K also known as vitamin K3, is a potent tool in biomedical research for inducing mitochondrial dysfunction. Its primary mechanism of action involves redox cycling, a process that generates substantial reactive oxygen species (ROS) within the mitochondria, leading to oxidative stress and a cascade of deleterious cellular events.[1][2] This document provides an in-depth technical overview of menadione's core effects on mitochondrial function, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism: Mitochondrial Redox Cycling

The cytotoxicity of menadione is fundamentally linked to its ability to act as a redox catalyst within the cell, particularly within mitochondria. Menadione can accept a single electron from mitochondrial reductases, most notably NADH-ubiquinone oxidoreductase (Complex I) of the electron transport chain (ETC), to form an unstable semiquinone radical.[3][4] This radical then rapidly auto-oxidizes by transferring the electron to molecular oxygen (O₂), generating a superoxide (B77818) anion (O₂•⁻). This process regenerates the parent menadione molecule, allowing it to re-enter the cycle. This futile cycling consumes reducing equivalents (e.g., NADH), disrupts the normal electron flow of the ETC, and leads to the massive production of mitochondrial superoxide.[4][5][6]

Quantitative Effects on Mitochondrial Parameters

Menadione treatment induces significant, dose-dependent changes in key mitochondrial health indicators. The following tables summarize quantitative data reported across various studies.

Table 1: Effect of Menadione on Mitochondrial Superoxide Production

| Cell Type | Menadione Concentration | Observation | Reference |

|---|---|---|---|

| Normal Human Corneal Endothelial Cells (HCEnC) | 25 µM - 100 µM | Dose-dependent increase in MitoSOX Red intensity. | [3] |

| Jurkat, Colon26, MCF7 (Cancer Cells) | 10 µM | ~1.5-2 fold increase in mitochondrial superoxide. | [7] |

| Jurkat, Colon26, MCF7 (Cancer Cells) | 20 µM | ~7-9 fold increase in mitochondrial superoxide. | [7] |

| HT22 Neuronal Cells | 4 µM - 8 µM | Marked increase in MitoSOX Red staining after 4 hours. |[4] |

Table 2: Effect of Menadione on Mitochondrial Membrane Potential (ΔΨm)

| Cell Type | Menadione Concentration | Observation | Reference |

|---|---|---|---|

| Normal Human Corneal Endothelial Cells (HCEnC) | 50 µM | Time-dependent decrease in ΔΨm, significant after 2 hours. | [3] |

| Cardiomyocytes | 25 µM | Progressive decrease in TMRE fluorescence to 39±3% of initial intensity after 4 hours. | [8] |

| HT22 Neuronal Cells | 8 µM | Time-dependent decrease in ΔΨm observed at 12 and 24 hours. | [4] |

| Jurkat T Cells | Not Specified | Collapse of the inner transmembrane potential (ΔΨm). |[9] |

Table 3: Effect of Menadione on Cellular ATP Levels

| Cell Type | Menadione Concentration | Observation | Reference |

|---|---|---|---|

| Normal Human Corneal Endothelial Cells (HCEnC) | 50 µM | Dose-dependent decrease in ATP levels. | [3] |

| Cardiomyocytes (Rotenone-treated) | 3 µM | Restored ATP production from 3.21 to 13.18 nmol/mg protein. | [10] |

| Jurkat T Cells | Not Specified | Coincided with ΔΨm collapse, leading to ATP depletion. | [9] |

| HT22 Neuronal Cells | 8 µM | Rapid and significant depletion of cellular ATP. |[4] |

Table 4: Other Quantitative Effects of Menadione on Mitochondrial Function

| Parameter | Cell Type | Menadione Concentration | Observation | Reference |

|---|---|---|---|---|

| mtDNA Damage | Normal Human Corneal Endothelial Cells (HCEnC) | 50 µM | Decreased DNA amplification by 50-60%, indicating damage. | [3] |

| Cytochrome c Release | Pancreatic Acinar Cells | Not Specified | Significant release into the cytosolic fraction after 2 minutes. | [11] |

| Ca²⁺ Homeostasis | Rat Liver Mitochondria | Not Specified | Impaired ability to take up and retain Ca²⁺. |[12] |

Key Signaling Pathways and Cellular Consequences

The initial burst of mitochondrial ROS from menadione redox cycling triggers several downstream pathways that culminate in cell death.

Induction of the Mitochondrial Permeability Transition Pore (mPTP)

The combination of massive oxidative stress and impaired mitochondrial Ca²⁺ buffering capacity creates conditions favorable for the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane.[8][13] ROS can directly oxidize critical thiols on mPTP components, while elevated cytosolic and mitochondrial Ca²⁺ act as potent inducers.[11][14] The opening of the mPTP leads to the immediate collapse of the ΔΨm, uncoupling of oxidative phosphorylation, mitochondrial swelling, and eventual rupture of the outer mitochondrial membrane, releasing pro-apoptotic factors into the cytosol.[8][15]

Initiation of Intrinsic Apoptosis

Menadione is a potent inducer of the intrinsic, or mitochondrial, pathway of apoptosis. The rupture of the outer mitochondrial membrane, either via mPTP opening or other mechanisms like Bax/Bak pore formation, leads to the release of cytochrome c into the cytosol.[3][8] Cytosolic cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), which then recruits and activates pro-caspase-9 to form the apoptosome. Activated caspase-9 proceeds to cleave and activate effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[3][11]

Experimental Protocols

A multi-parametric approach is essential for a comprehensive evaluation of menadione-induced mitochondrial dysfunction.[1]

Protocol 1: Measurement of Mitochondrial Superoxide Production (MitoSOX™ Red Assay)

This protocol utilizes MitoSOX™ Red, a fluorogenic dye that selectively detects superoxide in the mitochondria of live cells.[3]

-

Cell Seeding and Treatment:

-

Seed cells in a suitable format (e.g., 96-well plate, glass-bottom dish for microscopy, or flask for flow cytometry).

-

Allow cells to adhere and grow to the desired confluency.

-

Treat cells with various concentrations of menadione (and vehicle control) for the desired time periods. Include a positive control like Antimycin A if desired.[3]

-

-

MitoSOX™ Staining:

-

Prepare a 5 µM working solution of MitoSOX™ Red reagent in warm Hank's Balanced Salt Solution (HBSS) or other suitable buffer.

-

Remove the culture medium from the cells and wash once with warm HBSS.

-

Add the 5 µM MitoSOX™ working solution to the cells.

-

Incubate for 10-15 minutes at 37°C, protected from light.[3]

-

-

Washing and Measurement:

-

Gently wash the cells three times with warm HBSS.

-

For Flow Cytometry: Trypsinize and collect cells, centrifuge, and resuspend in fresh HBSS for analysis.[3]

-

For Plate Reader/Microscopy: Add fresh HBSS or phenol (B47542) red-free medium to the wells/dish. Measure fluorescence using an appropriate filter set (e.g., excitation ~510 nm, emission ~580 nm).

-

-

Data Analysis:

-

Subtract background fluorescence from all readings.

-

Express the fluorescence intensity of treated cells as a fold-change or percentage relative to the vehicle-treated control cells.

-

Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) using TMRE

This protocol uses Tetramethylrhodamine, Methyl Ester (TMRE), a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with intact membrane potential.[7][8]

-

Cell Seeding and Treatment:

-

Seed and treat cells with menadione as described in Protocol 1.

-

-

TMRE Staining:

-

Prepare a loading solution of TMRE (e.g., 100 nM) in culture medium.[8]

-

Remove the treatment medium and add the TMRE loading solution to the cells.

-

Incubate for 20-30 minutes at 37°C, protected from light.

-

-

Measurement:

-

Optional: For non-quenching mode, the loading medium can be replaced with a medium containing a lower maintenance concentration of TMRE (e.g., 25 nM) before imaging.[8]

-

Measure the fluorescence intensity using a fluorescence plate reader, flow cytometer, or fluorescence microscope (excitation ~549 nm, emission ~575 nm).[1]

-

-

Data Analysis:

-

A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization (a loss of ΔΨm).

-

Quantify the results by expressing the fluorescence intensity of treated cells as a percentage of the vehicle-treated control.

-

Protocol 3: Quantification of Cellular ATP Levels (Luminescent Assay)

This protocol uses a luciferase/luciferin-based reaction where the luminescent signal is proportional to the amount of ATP present.[7]

-

Cell Seeding and Treatment:

-

Seed cells in an opaque-walled 96-well plate suitable for luminescence measurements.

-

Treat cells with menadione as described previously.

-

-

Assay Procedure:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[1]

-

Prepare the ATP assay reagent according to the manufacturer's instructions (e.g., CellTiter-Glo™).

-

Add a volume of the reagent equal to the volume of the culture medium in each well (e.g., 100 µL reagent to 100 µL medium).

-

-

Lysis and Measurement:

-

Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

A decrease in the luminescent signal corresponds to a decrease in cellular ATP levels.

-

Express the results as a percentage of the ATP levels in control cells.

-

Conclusion

Menadione serves as a reliable and potent agent for modeling mitochondrial dysfunction in vitro. Its well-characterized mechanism of action—initiating a cascade of events beginning with redox cycling and superoxide production—disrupts nearly every aspect of mitochondrial function, including membrane potential, ATP synthesis, and calcium homeostasis.[3][8][12] This ultimately leads to the induction of the mitochondrial permeability transition and the activation of cell death pathways.[11][13] The protocols and pathways detailed in this guide provide a robust framework for researchers to investigate the intricate mechanisms of mitochondrial impairment and to screen for potential therapeutic interventions that target mitochondrial health.

References

- 1. benchchem.com [benchchem.com]

- 2. Disruption of mitochondrial function as mechanism for anti-cancer activity of a novel mitochondriotropic menadione derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Menadione-Induced DNA Damage Leads to Mitochondrial Dysfunction and Fragmentation During Rosette Formation in Fuchs Endothelial Corneal Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid generation of mitochondrial superoxide induces mitochondrion-dependent but caspase-independent cell death in hippocampal neuronal cells that morphologically resembles necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Menadione-induced reactive oxygen species generation via redox cycling promotes apoptosis of murine pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective Targeting of Cancerous Mitochondria and Suppression of Tumor Growth Using Redox-Active Treatment Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evidence that oxidative stress-induced apoptosis by menadione involves Fas-dependent and Fas-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of menadione and its derivative on cultured cardiomyocytes with mitochondrial disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.biologists.com [journals.biologists.com]

- 12. The metabolism of menadione impairs the ability of rat liver mitochondria to take up and retain calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enhanced induction of the mitochondrial permeability transition following acute menadione administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Menadione-induced apoptosis: roles of cytosolic Ca(2+) elevations and the mitochondrial permeability transition pore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.biologists.com [journals.biologists.com]

An In-depth Technical Guide on the In Vivo Conversion of Menadione to Active Vitamin K2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the biochemical conversion of menadione (B1676200) (vitamin K3) into menaquinone-4 (MK-4), a biologically active form of vitamin K2. It covers the core enzymatic pathway, quantitative data from tissue analysis, detailed experimental protocols, and the functional implications of this conversion.

The Core Conversion Pathway: Menadione to Menaquinone-4 (MK-4)

Menadione is a synthetic provitamin K that can be converted into the biologically active MK-4 in animal tissues.[1][2] This conversion is a critical step for exerting vitamin K activity in extrahepatic tissues, where MK-4 is ubiquitously present, with high concentrations found in the brain, kidney, and pancreas.[3]

The central reaction is a prenylation process catalyzed by the enzyme UbiA prenyltransferase domain-containing protein 1 (UBIAD1) , which is localized in the endoplasmic reticulum.[3][4] UBIAD1 facilitates the transfer of a geranylgeranyl group from a donor molecule, geranylgeranyl pyrophosphate (GGPP) , to the menadione molecule, forming MK-4.[4][5] This process is essential, as studies on UBIAD1-deficient mice show a failure to synthesize vitamin K2, leading to embryonic lethality.[6][7] The hydroquinone (B1673460) (reduced) form of menadione is the actual substrate for UBIAD1.[8][9]

It is now understood that dietary forms of vitamin K, such as phylloquinone (K1) and other menaquinones (MKn), are first catabolized to menadione, which then acts as a circulating precursor for tissue-specific MK-4 synthesis.[1][9][10] This conversion primarily occurs during intestinal absorption.[10][11]

Quantitative Analysis of MK-4 Conversion in Tissues

The conversion of vitamin K precursors to MK-4 is tissue-specific. While the liver primarily stores phylloquinone (PK) and long-chain menaquinones, extrahepatic tissues preferentially accumulate MK-4 synthesized from circulating menadione.[3][12] Studies in rats have provided quantitative data on the tissue distribution of MK-4 following the administration of labeled precursors.

| Tissue | Species | Precursor Administered | Time Point | MK-4-d7 Concentration (pmol/g) | Reference |

| Salivary Gland | Fischer 344 Rat | Deuterium-labeled PK | 7 days | 757.2 ± 111.8 | [12] |

| Brain | Fischer 344 Rat | Deuterium-labeled PK | 7 days | 38.6 ± 8.3 | [12] |

| Liver | Fischer 344 Rat | Deuterium-labeled PK | 7 days | Not Detected | [12] |

| Cerebrum | Rat | Deuterium-labeled PK | 12 hours | Max concentration reached | [9] |

| Intestine | Rat | Deuterium-labeled PK | 6 hours | Max concentration reached | [9] |

Note: The data indicates that while the liver is rich in the precursor (PK), it does not convert it to MK-4. In contrast, tissues like the salivary gland and brain show significant accumulation of newly synthesized MK-4.[12]

Experimental Protocols

Investigating the conversion of menadione to MK-4 involves cell culture, enzyme assays, and animal studies, with High-Performance Liquid Chromatography (HPLC) being a cornerstone for quantification.

This protocol is adapted from studies using human cell lines to demonstrate conversion.[2]

-

Cell Culture: Culture HEK293T (human embryonic kidney) cells in appropriate media until confluent. These cells are known to express UBIAD1.

-

Treatment: Incubate the cells with a medium containing menadione (e.g., 10 µM).

-

Incubation: Allow the cells to incubate for a specified period (e.g., 24-48 hours) to allow for the conversion to take place.

-

Cell Lysis: Harvest the cells, wash with phosphate-buffered saline (PBS), and lyse them using a suitable buffer.

-

Lipid Extraction: Perform a lipid extraction from the cell lysate, typically using a solvent system like hexane/isopropanol.

-

Quantification: Dry the lipid extract under nitrogen, reconstitute it in the mobile phase, and analyze for MK-4 content using HPLC with fluorescence or mass spectrometry detection.[13][14]

This protocol is based on methods using microsomal fractions to measure UBIAD1 activity directly.[15][16]

-

Preparation of Microsomes: Isolate microsomal fractions from cells or tissues expressing UBIAD1 (e.g., Sf9 insect cells infected with UBIAD1 baculovirus or patient-derived B-cell lysates).[3][16] This is achieved through differential centrifugation of the cell homogenate.

-

Reaction Mixture: Prepare a reaction buffer with optimal conditions for UBIAD1, typically a basic pH between 8.5 and 9.0, and containing DTT (≥0.1 mM).[15]

-

Substrate Addition: Add the substrates to the reaction mixture: menadione (or a labeled version like K3-d8) and the prenyl donor, geranylgeranyl pyrophosphate (GGPP).[16][17]

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding a solvent like ethanol (B145695) or methanol, and then perform a lipid extraction.

-

Analysis: Quantify the synthesized MK-4 (or MK-4-d7) using LC-MS/MS for high sensitivity and specificity.[16]

This protocol outlines a typical in vivo experiment using stable isotopes to trace the conversion pathway in rodents.[2][18]

-

Acclimatization and Diet: Acclimatize animals (e.g., Fischer 344 rats) to a vitamin K-deficient diet for a period (e.g., 14 days) to deplete existing vitamin K stores.

-

Administration of Labeled Precursor: Administer a diet supplemented with a deuterium-labeled vitamin K precursor, such as labeled phylloquinone (L-PK).

-

Sample Collection: At specified time points (e.g., 1 day and 7 days), euthanize the animals and collect various tissues (liver, brain, pancreas, kidney, etc.) and biological fluids (serum, urine).

-

Tissue Homogenization and Extraction: Homogenize the collected tissues and perform a lipid extraction to isolate vitamin K vitamers.

-

Quantification by LC-MS/MS: Analyze the extracts using a highly sensitive method like LC-MS/MS to detect and quantify the labeled precursor (L-PK) and the newly formed labeled product (L-MK-4), as well as the labeled menadione (L-MD) intermediate.[2]

Visualizations of Workflows and Pathways

The synthesized MK-4 is not only a cofactor for gamma-carboxylation but also acts as a ligand for the nuclear receptor SXR (Steroid and Xenobiotic Receptor), also known as PXR.[19][20] This interaction regulates the transcription of genes involved in bone metabolism and drug detoxification.[19][21]

References

- 1. Multiple Dietary Vitamin K Forms Are Converted to Tissue Menaquinone-4 in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deuterium-Labeled Phylloquinone Has Tissue-Specific Conversion to Menaquinone-4 among Fischer 344 Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of UBIAD1 as a novel human menaquinone-4 biosynthetic enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reactome | UBIA1D prenylates menadione to form MK4 (vitamin K hydroquinone) [reactome.org]

- 5. uniprot.org [uniprot.org]